Phenyl n-(3-diethylaminopropyl)carbamate
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Overview
Description
Phenyl n-(3-diethylaminopropyl)carbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl n-(3-diethylaminopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 3-diethylaminopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Phenyl n-(3-diethylaminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reactions often require catalysts or specific solvents.
Major Products Formed:
Oxidation: Carbamate derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New carbamate compounds with substituted phenyl groups.
Scientific Research Applications
Phenyl n-(3-diethylaminopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of pesticides and fungicides due to its effective action against various pathogens
Mechanism of Action
The mechanism of action of phenyl n-(3-diethylaminopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by forming stable carbamate-enzyme complexes, thereby blocking the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Phenyl n-(3-diethylaminopropyl)carbamate can be compared with other carbamate compounds such as:
- Phenyl n-(3-dimethylaminopropyl)carbamate
- Phenyl n-(3-morpholinopropyl)carbamate
- Phenyl n-(3-piperidinopropyl)carbamate
Uniqueness:
- Structural Differences: The presence of the diethylamino group in this compound distinguishes it from other similar compounds, affecting its reactivity and interaction with biological targets.
- Applications: While other carbamates may have similar applications, the specific structural features of this compound can lead to unique properties and effectiveness in certain applications .
Properties
IUPAC Name |
phenyl N-[3-(diethylamino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-16(4-2)12-8-11-15-14(17)18-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRYTVBDPGQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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